molecular formula C25H36INO4 B1236101 5-Heptenoic acid, 7-(3-((2-hydroxy-3-(4-hydroxy-3-iodophenyl)propyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-2-yl)- CAS No. 97228-80-3

5-Heptenoic acid, 7-(3-((2-hydroxy-3-(4-hydroxy-3-iodophenyl)propyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-2-yl)-

Cat. No.: B1236101
CAS No.: 97228-80-3
M. Wt: 541.5 g/mol
InChI Key: RCPAWLXQBMAVGJ-HWKANZROSA-N
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Description

The compound I-PTA-OH is a synthetic organic molecule known for its unique structure and properties. Its full chemical name is (E)-7-[3-[2-hydroxy-3-(4-hydroxy-3-iodophenyl)propyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-PTA-OH involves a multi-step process that includes the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 4-hydroxy-3-iodobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production of I-PTA-OH typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and solvent choice. The use of catalysts and purification techniques like recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

I-PTA-OH undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of I-PTA-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by the hydroxyl and iodine groups, which can form hydrogen bonds and other interactions with the target molecules . The pathways involved in its action depend on the specific application and target.

Properties

CAS No.

97228-80-3

Molecular Formula

C25H36INO4

Molecular Weight

541.5 g/mol

IUPAC Name

(E)-7-[3-[[2-hydroxy-3-(4-hydroxy-3-iodophenyl)propyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C25H36INO4/c1-25(2)17-13-20(25)19(7-5-3-4-6-8-24(30)31)22(14-17)27-15-18(28)11-16-9-10-23(29)21(26)12-16/h3,5,9-10,12,17-20,22,27-29H,4,6-8,11,13-15H2,1-2H3,(H,30,31)/b5-3+

InChI Key

RCPAWLXQBMAVGJ-HWKANZROSA-N

Isomeric SMILES

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)C/C=C/CCCC(=O)O)C

SMILES

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)CC=CCCCC(=O)O)C

Canonical SMILES

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)CC=CCCCC(=O)O)C

Synonyms

9,11-dimethylmethano-11,12-methano 16-(3-iodo-4-hydroxyphenyl)-13,14-dihydro-13-aza-15-tetranorthromboxane A2
9,11-Dimethylmethano-11,12-methano-16-(3-iodo-4-hydroxyphenyl)-13, 14-dihydro-13-aza-15 alpha beta-omega-tetranor-TXA2
I-PTA-OH

Origin of Product

United States

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